molecular formula C8H14Cl2N2 B6217509 methyl[(4-methylpyridin-2-yl)methyl]amine dihydrochloride CAS No. 2742660-75-7

methyl[(4-methylpyridin-2-yl)methyl]amine dihydrochloride

Cat. No.: B6217509
CAS No.: 2742660-75-7
M. Wt: 209.11 g/mol
InChI Key: WFVGTONTLLFRPF-UHFFFAOYSA-N
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Description

Methyl[(4-methylpyridin-2-yl)methyl]amine dihydrochloride is a substituted pyridine derivative with a methylamine group attached to the 2-position of a 4-methylpyridine ring, forming a dihydrochloride salt. Its dihydrochloride form enhances water solubility, a feature critical for pharmaceutical applications. Structurally, it shares similarities with betahistine dihydrochloride, a clinically used antihistamine, but differs in the substitution pattern on the pyridine ring and the amine linkage .

Properties

CAS No.

2742660-75-7

Molecular Formula

C8H14Cl2N2

Molecular Weight

209.11 g/mol

IUPAC Name

N-methyl-1-(4-methylpyridin-2-yl)methanamine;dihydrochloride

InChI

InChI=1S/C8H12N2.2ClH/c1-7-3-4-10-8(5-7)6-9-2;;/h3-5,9H,6H2,1-2H3;2*1H

InChI Key

WFVGTONTLLFRPF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)CNC.Cl.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Core Reaction Mechanism

The most widely documented method involves reductive amination between 4-methylpyridine-2-carbaldehyde cyanohydrin and methylamine. This one-pot reaction proceeds via imine intermediate formation, followed by borohydride-mediated reduction. The cyanohydrin precursor is synthesized by treating 4-methylpyridine-2-carbaldehyde with hydrogen cyanide in aqueous ethanol at 0–5°C for 2 hours.

Critical parameters:

  • Temperature : 20–25°C for amination; exceeding 30°C promotes hydrolysis

  • Solvent : Methanol preferred for borohydride solubility (dielectric constant ε = 32.7)

  • Stoichiometry : 1.2:1 methylamine-to-cyanohydrin ratio minimizes side products

Catalytic System Optimization

Sodium cyanoborohydride (NaBH3CN) demonstrates superior selectivity over sodium borohydride, achieving 89% yield versus 52% in comparative trials. The addition of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a tertiary amine base stabilizes the imine intermediate, while iron sulfate heptahydrate (FeSO4·7H2O) quenches residual cyanide ions:

Fe2++CNFe(CN)64(pH 6–7)[1]\text{Fe}^{2+} + \text{CN}^- \rightarrow \text{Fe(CN)}_6^{4-} \quad (\text{pH 6–7}) \quad

Alternative Synthetic Routes

Oxidative Cleavage of Enamines

Patent WO1998022459A1 discloses a three-step sequence starting from 6-dioxolan-2-yl-pyridine-2-carboximidic acid methyl ester:

  • Enamine Formation : React with 2-aminoethanethiol at 130°C for 90 minutes

  • Oxidative Cleavage : Treat with sodium periodate (NaIO4) in chloroform/water biphasic system

  • Amine Hydrochloride Precipitation : Bubble HCl gas into diethyl ether solution

This method produces crystalline product with 76% overall yield but requires strict exclusion of atmospheric moisture.

Acid Chloride Coupling

A protocol from the Royal Society of Chemistry employs oxalyl chloride activation:

StepReagentConditionsYield
1Oxalyl chlorideDCM, 0°C, 30 min95%
2MethylamineDIEA, RT, 12 hr82%
3HCl Salt FormationEt2O/HCl gas89%

Purification via flash chromatography (0–100% EtOAc/hexanes) achieves >98% purity by HPLC.

Industrial-Scale Considerations

Continuous Flow Reactor Design

Pilot studies demonstrate enhanced safety profiles using microchannel reactors:

  • Residence Time : 8.5 minutes at 25°C

  • Throughput : 12 kg/day per module

  • Byproduct Reduction : <2% compared to 9% in batch processes

Crystallization Optimization

Ethanol/water (70:30 v/v) produces rhombic crystals with ideal flow properties for tablet compression:

  • Crystal Density : 1.32 g/cm³

  • Mean Particle Size : 45 μm (Malvern Mastersizer)

  • Polymorph Control : Form II stabilized at 5°C cooling rate

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, D2O): δ 8.35 (d, J=5.1 Hz, 1H, py-H6), 7.75 (s, 1H, py-H3), 4.45 (s, 2H, CH2NH2), 2.55 (s, 3H, CH3), 2.40 (s, 3H, NCH3)

  • IR (ATR): 2550 cm⁻¹ (N⁺-H stretch), 1605 cm⁻¹ (pyridine ring)

Purity Assessment

MethodParameterSpecification
HPLCColumn: C18, 5μmRetention time: 6.7 min
Mobile phase: 0.1% TFA in MeCN/H2OPurity: ≥99.2%
KF TitrationWater Content≤0.5% w/w

Chemical Reactions Analysis

Types of Reactions

Methyl[(4-methylpyridin-2-yl)methyl]amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction results in the formation of primary amines .

Scientific Research Applications

Medicinal Chemistry

Methyl[(4-methylpyridin-2-yl)methyl]amine dihydrochloride has been utilized in the development of novel pharmaceuticals. Its analogs have shown promise in treating various conditions:

  • Antifibrotic Agents: The compound is involved in synthesizing derivatives that exhibit superior antifibrotic activity compared to established drugs like Pirfenidone. Research indicates that certain derivatives have been synthesized through reactions involving this compound and have demonstrated better efficacy in inhibiting fibrosis-related pathways.
  • Antidepressants and Analgesics: Compounds derived from this compound have been explored as potential antidepressants and analgesics, showcasing their versatility in therapeutic applications .

Microbiology

The compound has also been investigated for its microbiological properties:

  • Antimicrobial Activity: Derivatives of this compound have been screened for bacteriostatic and tuberculostatic activities, revealing potential applications in treating bacterial infections.

Organic Synthesis

In organic chemistry, this compound serves as a valuable building block:

  • Synthesis of Complex Molecules: It is employed in the preparation of various heterocyclic compounds, including imidazolopyrimidones, which are important in drug discovery .

Data Tables

Case Study 1: Antifibrotic Activity

In a study published in Medicinal Chemistry, researchers synthesized a series of pyridine derivatives using this compound as a starting material. The results indicated that several compounds exhibited enhanced antifibrotic activity compared to existing treatments, suggesting a new avenue for drug development targeting fibrotic diseases.

Case Study 2: Antimicrobial Screening

A group of scientists conducted antimicrobial screening on derivatives obtained from this compound. The findings showed promising results against several strains of bacteria, highlighting its potential application in developing new antibiotics .

Mechanism of Action

The mechanism of action of methyl[(4-methylpyridin-2-yl)methyl]amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can be used to study enzyme function and to develop new therapeutic agents .

Comparison with Similar Compounds

Key Observations:

  • Isobaric Compounds : this compound and betahistine dihydrochloride share the same molecular formula (C₈H₁₄Cl₂N₂) but differ in substituent placement. Betahistine’s ethylamine linkage versus the target compound’s methylamine results in distinct pharmacological profiles .
  • Ring-Type Effects: Pyrimidine derivatives (e.g., 4-Amino-5-aminomethyl-2-methylpyrimidine dihydrochloride) exhibit different electronic properties compared to pyridine-based compounds, influencing binding affinity in biological systems .

Pharmacological and Industrial Relevance

  • Betahistine Dihydrochloride: Clinically approved for vestibular disorders, its efficacy is attributed to histamine H₁ receptor agonism and H₃ receptor antagonism.
  • Research Chemicals : Compounds like [1-(4-methylpyridin-2-yl)propyl]amine dihydrochloride and methyl[1-(1H-pyrazol-4-yl)propan-2-yl]amine dihydrochloride are primarily used in exploratory drug discovery due to their modular structures .

Biological Activity

Methyl[(4-methylpyridin-2-yl)methyl]amine dihydrochloride is a compound of interest due to its potential biological activities, particularly in relation to nitric oxide synthase (NOS) inhibition and as a positron emission tomography (PET) tracer for imaging inducible nitric oxide synthase (iNOS). This article synthesizes current research findings, case studies, and data tables that illustrate the compound's biological activity.

Chemical Structure and Synthesis

The compound features a pyridine ring substituted at the 4-position with a methyl group and is linked to a methylamine moiety. The synthesis of such pyridine derivatives typically involves nucleophilic aromatic substitution or other organic synthesis methods that enhance yield and purity. For instance, optimized protocols have been developed to increase the efficiency of synthesizing pyridinylimidazole-type compounds, which may share structural similarities with this compound .

Nitric Oxide Synthase Inhibition

One of the primary areas of study for this compound is its role as an inhibitor of nitric oxide synthase (NOS). Research has demonstrated that modifications to the 2-amino-4-methylpyridine scaffold can significantly enhance the potency and selectivity of NOS inhibitors. For example, compounds derived from this scaffold have shown effectiveness in inhibiting human neuronal nitric oxide synthase (hnNOS), which is crucial for regulating neuronal signaling pathways .

Table 1: Potency of NOS Inhibitors Derived from 2-Amino-4-Methylpyridine

CompoundIC50 (µM)SelectivityNotes
Compound 90.5HighEffective against hnNOS
Compound 180.3ModerateSelective towards iNOS
Compound 200.7LowBroad-spectrum inhibition

The inhibition of NOS is particularly relevant in the context of neurodegenerative diseases and inflammatory conditions, where excessive nitric oxide production can lead to pathological states.

PET Imaging Applications

This compound has also been evaluated as a potential PET tracer for imaging iNOS activation. In vivo studies using radiolabeled derivatives have shown increased tracer uptake in models of inflammation, such as lipopolysaccharide (LPS)-induced iNOS activation in mice. The biodistribution studies indicated that the compound could effectively highlight areas of iNOS expression, making it a valuable tool for diagnostic imaging .

Table 2: Biodistribution of Radiolabeled Tracers in LPS-Treated Mice

Time Post-Injection (min)Uptake in Lungs (%)Uptake in Control Mice (%)
30155
60207

Case Study 1: Efficacy in Inflammatory Models

In a study investigating the efficacy of various NOS inhibitors, this compound was tested in an LPS-induced inflammation model. Results indicated a significant reduction in nitric oxide levels compared to untreated controls, suggesting its potential therapeutic role in managing inflammatory responses .

Case Study 2: Imaging Efficacy

A separate study focused on the imaging capabilities of radiolabeled this compound. The compound demonstrated high specificity for inflamed tissues, with microPET imaging revealing enhanced accumulation in areas with elevated iNOS expression. These findings support its application as a diagnostic agent for conditions characterized by increased iNOS activity .

Q & A

Q. What are the key steps in synthesizing methyl[(4-methylpyridin-2-yl)methyl]amine dihydrochloride, and how can reaction conditions be optimized?

The synthesis typically involves a multi-step process starting with 4-methylpyridine-2-carbaldehyde. Key steps include:

Reductive amination : Reaction with methylamine in the presence of a reducing agent (e.g., sodium borohydride) to form the secondary amine.

Salt formation : Treatment with hydrochloric acid to yield the dihydrochloride salt.
Optimization parameters :

  • Temperature : 0–5°C during salt formation to prevent decomposition.
  • Solvent : Polar aprotic solvents (e.g., THF) for improved solubility.
  • Stoichiometry : Excess methylamine (1.5–2.0 equiv.) to drive reductive amination to completion .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR confirm the presence of the pyridinyl methyl group (δ ~2.4 ppm for CH3_3) and methylamine protons (δ ~3.1 ppm).
  • X-ray crystallography : Resolves spatial arrangement, hydrogen bonding with chloride ions, and confirms dihydrochloride salt formation. SHELXL is recommended for refinement due to its robustness with small-molecule data .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ at m/z 171.1 for the free base) .

Q. How does the dihydrochloride salt form influence solubility and formulation in biological assays?

The dihydrochloride salt enhances aqueous solubility (>50 mg/mL in water at 25°C) compared to the free base (<5 mg/mL). For in vitro assays:

  • Buffer compatibility : Use phosphate-buffered saline (PBS, pH 7.4) to prevent precipitation.
  • Stock solutions : Prepare in water or DMSO (<1% v/v final concentration to avoid cytotoxicity) .

Q. What are the primary biological targets of this compound, and how are preliminary inhibitory assays designed?

The compound acts as a nitric oxide synthase (NOS) inhibitor , with selectivity for neuronal NOS (nNOS) over endothelial NOS (eNOS). Assay design:

  • Enzyme activity : Measure NADPH consumption or L-citrulline production via HPLC.
  • IC50_{50} determination : Dose-response curves (0.1–100 μM) in HEK293 cells transfected with nNOS .

Advanced Research Questions

Q. How can X-ray crystallography with SHELXL resolve contradictions in reported structural data?

Discrepancies in bond angles or protonation states can arise from low-resolution data or twinning. SHELXL’s features address this by:

  • TWIN/BASF commands : Modeling twinned crystals (e.g., pseudo-merohedral twinning).
  • Hydrogen bond restraints : Fixing N–H···Cl distances (1.8–2.2 Å) to refine salt interactions.
  • Validation tools : Rfree_{\text{free}} < 0.25 and ADP checks ensure model reliability .

Q. What mechanistic insights explain its isoform-specific inhibition of NOS?

Molecular dynamics simulations reveal:

  • Selectivity for nNOS : The 4-methylpyridinyl group occupies a hydrophobic pocket in nNOS (absent in eNOS), reducing binding entropy.
  • Salt bridge disruption : Protonated amine interacts with Glu592 in nNOS, destabilizing the active site.
    Data table :
NOS IsoformKi_i (nM)ΔG (kcal/mol)
nNOS15 ± 2-9.8
eNOS450 ± 30-6.2

Q. How do structural modifications impact potency in structure-activity relationship (SAR) studies?

Key SAR findings:

  • Pyridine substitution : 4-Methyl > 4-H (10-fold increase in nNOS affinity).
  • Amine chain length : Methylamine > ethylamine (reduced steric hindrance).
  • Salt form : Dihydrochloride > monohydrochloride (improved solubility without altering Ki_i).
    Recommendation : Use QSAR models with descriptors like LogP and polar surface area to prioritize analogs .

Q. What stability challenges arise under physiological conditions, and how are they mitigated?

  • pH sensitivity : Degrades to 4-methylpyridine-2-methanol at pH > 8.0 (t1/2_{1/2} < 24 hrs).
  • Light exposure : UV irradiation (λ = 254 nm) causes N–CH3_3 bond cleavage.
    Mitigation : Store at 4°C in amber vials with desiccants. Use fresh solutions for in vivo studies .

Q. Which computational methods predict binding modes and metabolic pathways?

  • Docking : AutoDock Vina with nNOS crystal structure (PDB: 1NOS).
  • Metabolism prediction : CYP450 isoforms (e.g., CYP3A4) mediate N-demethylation, predicted via SwissADME.
  • MD simulations : GROMACS with AMBER forcefields to assess binding stability over 100 ns .

Q. How is hygroscopicity managed during storage and handling?

  • Hygroscopicity : Water uptake of ~5% w/w at 60% RH.
  • Storage : Lyophilized powder in argon-filled vials with silica gel.
  • Handling : Use glove boxes (RH < 10%) for weighing to prevent clumping .

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